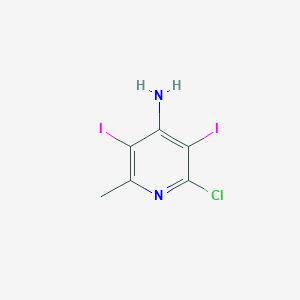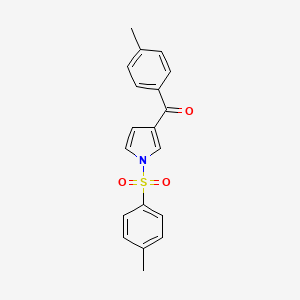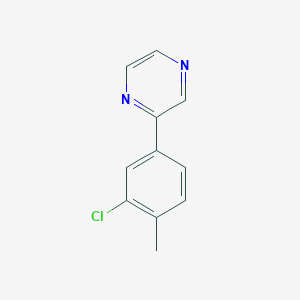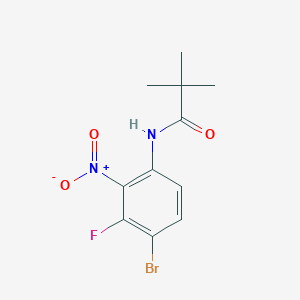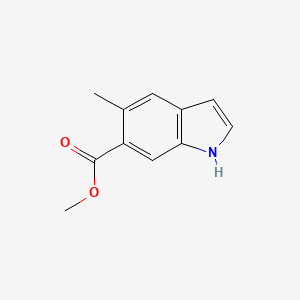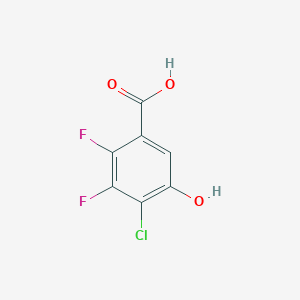![molecular formula C8H11Cl2N3 B1431542 C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride CAS No. 1187932-00-8](/img/structure/B1431542.png)
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride
説明
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It is an important core of nitrogen ring junction heterocyclic compounds . This compound has gained significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridines has been achieved through various methods. One such method involves a TEMPO-mediated [3 + 2] annulation–aromatization protocol for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . Another approach involves a Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core . The InChI code for this compound is 1S/C8H9N3.2ClH/c9-6-8-3-1-2-7-4-5-10-11(7)8;;/h1-5H,6,9H2;2*1H .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridines are diverse. For instance, a TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds . Another reaction involves a Cu (II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 220.1 g/mol .作用機序
Target of Action
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride is a chemical compound that belongs to the pyrazole and pyridine class of compounds . It has been found to target Mitogen-activated protein kinase 1 , a key component in cellular processes, playing an essential role in the development and progression of many diseases, including cancer .
Mode of Action
It is known that once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
This compound affects several biochemical pathways. The activation of the intramembrane kinase domain triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
It is known that the compound is a small molecule , which may influence its bioavailability.
Result of Action
It is known that the compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature of the compound can affect its stability
生化学分析
Biochemical Properties
C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The interaction with these enzymes is primarily through binding to their active sites, leading to either inhibition or activation of their catalytic functions. Additionally, this compound has been shown to interact with various proteins, such as receptor proteins and transporters, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and differentiation. By modulating the activity of kinases and phosphatases, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate the expression of genes involved in metabolic pathways, thereby enhancing cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to conformational changes that either inhibit or activate their catalytic activity. This binding is often mediated by hydrogen bonds and hydrophobic interactions, ensuring a stable and specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its effects on cellular function can vary over time. Short-term exposure often leads to immediate changes in enzyme activity and gene expression, while long-term exposure can result in more sustained alterations in cellular metabolism and function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, adverse effects such as cellular toxicity and metabolic disturbances have been observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for the metabolism of various endogenous and exogenous compounds. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites. This interaction is essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The interaction with binding proteins also influences the compound’s localization and accumulation within tissues, which is critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These signals direct the compound to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum. The localization within these compartments can significantly impact the compound’s activity and function, as it allows for specific interactions with target biomolecules .
特性
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFIGRTKJXLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


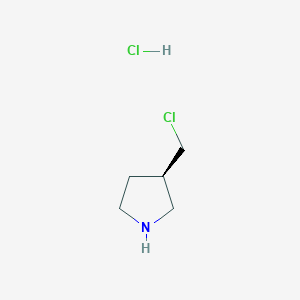

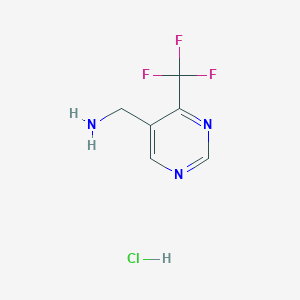
![3-[(2S,5S)-5-[(3R,5R)-3-hydroxy-6-iodo-5-methylhept-6-enyl]-4-methylideneoxolan-2-yl]propyl 2,2-dimethylpropanoate](/img/structure/B1431462.png)
